

Spectrophotometric Properties of Reactive Red 4: An In-depth Technical Guide

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Compound of Interest

Compound Name: Reactive Red 4

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This technical guide provides a comprehensive overview of the spectrophotometric properties of **Reactive Red 4** (C.I. 18105), an azo dye widely known by its commercial name Procion Red MX-5B. This document details the dye's absorption characteristics, the influence of environmental factors such as pH, and standardized experimental protocols for its analysis.

Core Spectrophotometric Properties

Reactive Red 4 is a water-soluble anionic dye characterized by its vibrant red hue. Its chemical structure, containing a chromophoric azo group (-N=N-), is responsible for its color and absorption in the visible spectrum.

Chemical and Physical Data

Property	Value
Synonyms	C.I. Reactive Red 4, Procion Red MX-5B
CAS Number	17681-50-4
Chemical Formula	$C_{32}H_{19}ClN_8Na_4O_{14}S_4$ [1][2]
Molecular Weight	995.21 g/mol [2]

Absorption Spectrum and Maximum Wavelength (λ_{max})

Reactive Red 4 exhibits a primary absorption peak in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_{max}) is consistently reported to be in the range of 512 nm to 540 nm.[3][4] A specific experimental determination found the λ_{max} to be 512 nm.[4]

Molar Absorptivity

The molar absorptivity (ϵ), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. While a definitive molar absorptivity value for **Reactive Red 4** is not readily available in the reviewed literature, a study on a similar reactive red dye, Levafix Brilliant Red E-4BA, reported a molar absorptivity of $1.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ at 513.0 nm. This value can be used as a reasonable estimate for **Reactive Red 4**.

Influence of pH on Spectrophotometric Properties

The pH of the solution can significantly impact the spectrophotometric properties of **Reactive Red 4**. Changes in pH can alter the electronic structure of the dye molecule, leading to shifts in the absorption spectrum.

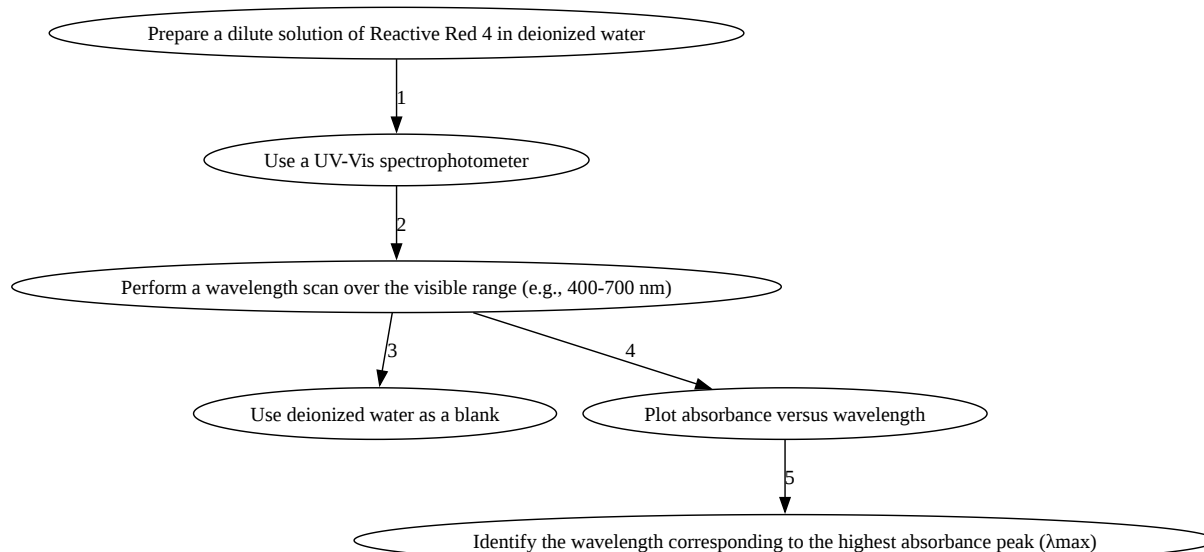
It has been observed that at a low pH of 2.5, the maximum absorption peak of Procion Red MX-5B shifts from a higher wavelength to 511 nm. This hypsochromic shift (shift to a shorter wavelength) at acidic pH is a critical consideration for accurate spectrophotometric analysis. The effect of a broader pH range on the absorption spectrum warrants further detailed investigation to fully characterize the dye's behavior.

Experimental Protocols

The following section outlines detailed methodologies for the spectrophotometric analysis of **Reactive Red 4**.

Determination of Maximum Absorption Wavelength (λ_{max})

This protocol describes the procedure to determine the λ_{max} of **Reactive Red 4**.



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Caption: Workflow for generating a standard calibration curve for **Reactive Red 4**.

Methodology:

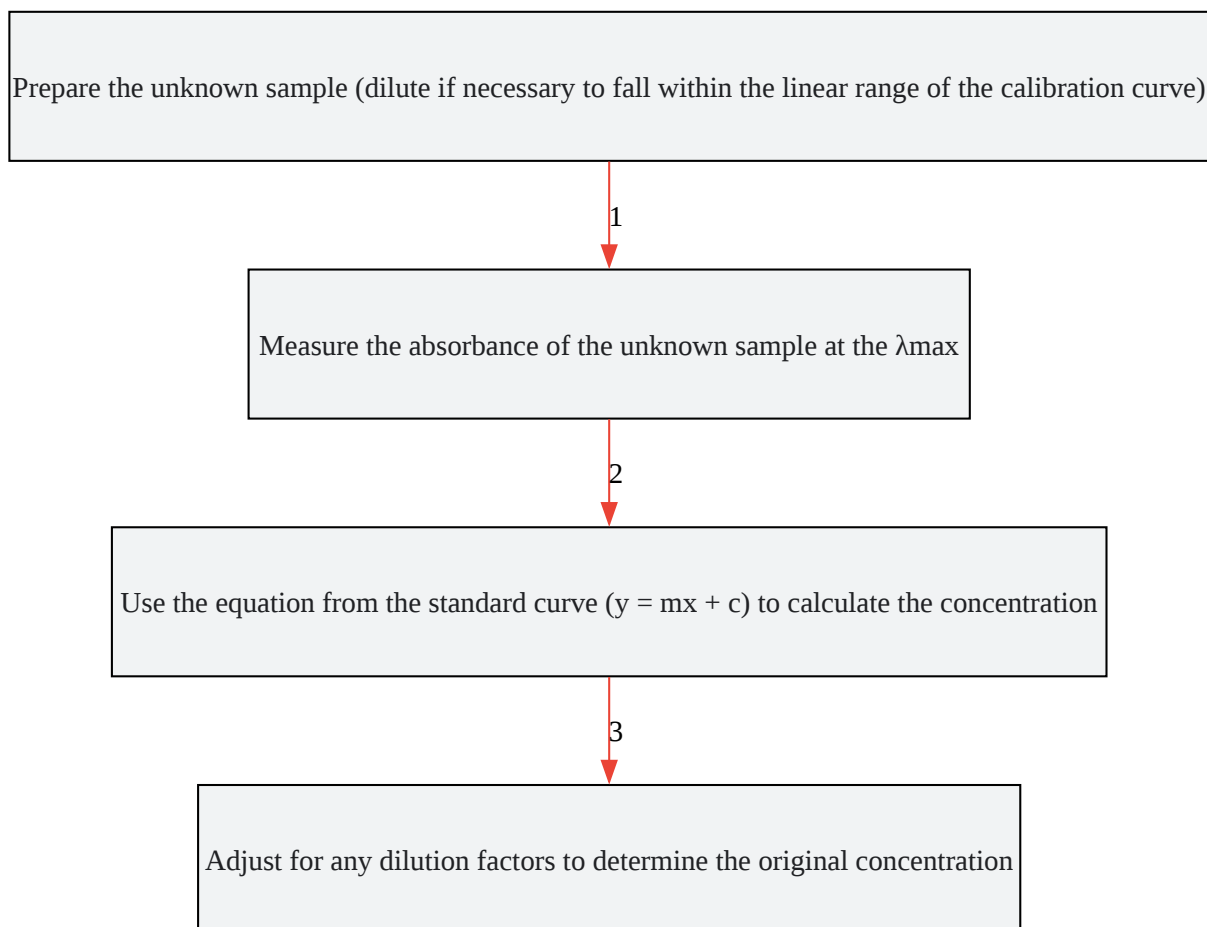
- **Preparation of Standards:** From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L) by serial dilution with deionized water.
- **Absorbance Measurement:** Set the spectrophotometer to the predetermined λ_{max} of **Reactive Red 4**.
- **Blanking:** Zero the instrument using a cuvette filled with deionized water.

- **Measurement of Standards:** Measure the absorbance of each standard solution, starting from the least concentrated.
- **Calibration Curve:** Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).
- **Linear Regression:** Perform a linear regression on the plotted data. The resulting equation ($y = mx + c$) and the coefficient of determination (R^2) will be used to determine the concentration of unknown samples. An R^2 value close to 1 indicates a good linear fit.

Analysis of Unknown Samples

This protocol is for determining the concentration of **Reactive Red 4** in an unknown sample.

Workflow for Analyzing an Unknown Sample



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Caption: Workflow for determining the concentration of an unknown **Reactive Red 4** sample.

Methodology:

- **Sample Preparation:** If the unknown sample is expected to have a high concentration, dilute it with deionized water to ensure its absorbance falls within the linear range of the previously generated calibration curve.

- Absorbance Measurement: Measure the absorbance of the prepared unknown sample at the λ_{max} .
- Concentration Calculation: Use the linear regression equation from the standard curve ($y = mx + c$), where 'y' is the measured absorbance and 'x' is the concentration. Solve for 'x'.
- Final Concentration: If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Conclusion

This technical guide provides essential spectrophotometric data and standardized protocols for the analysis of **Reactive Red 4**. The λ_{max} is consistently found around 512 nm, though it is susceptible to shifts with changes in pH. While a precise molar absorptivity for **Reactive Red 4** remains to be definitively established, the provided estimate for a similar dye offers a valuable reference. The detailed experimental workflows and methodologies presented herein will aid researchers and professionals in the accurate and reproducible spectrophotometric analysis of this widely used reactive dye.

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